4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

FPR1 antagonist physicochemical property morpholine

4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one (CAS 378218-67-8) is a fully synthetic small molecule belonging to the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one class. This privileged scaffold has been validated as a source of competitive formyl peptide receptor 1 (FPR1) antagonists and as the basis for the first small-molecule inhibitors of the annexin A2–S100A10 protein interaction.

Molecular Formula C24H25ClN2O4
Molecular Weight 440.9 g/mol
CAS No. 378218-67-8
Cat. No. B11632160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one
CAS378218-67-8
Molecular FormulaC24H25ClN2O4
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4
InChIInChI=1S/C24H25ClN2O4/c25-19-9-7-18(8-10-19)22(28)20-21(17-5-2-1-3-6-17)27(24(30)23(20)29)12-4-11-26-13-15-31-16-14-26/h1-3,5-10,21,28H,4,11-16H2/b22-20+
InChIKeyJWTOCYVSBFDTRW-LSDHQDQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one (CAS 378218-67-8): Core Scaffold & Procurement-Relevant Identity


4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one (CAS 378218-67-8) is a fully synthetic small molecule belonging to the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one class. This privileged scaffold has been validated as a source of competitive formyl peptide receptor 1 (FPR1) antagonists [1] and as the basis for the first small-molecule inhibitors of the annexin A2–S100A10 protein interaction [2]. The compound incorporates a 4-chlorobenzoyl substituent at position 4, a morpholinopropyl side chain at N1, and an unsubstituted phenyl ring at position 5, making it a distinct entry within these bioactive series.

Why a Generic 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Cannot Replace CAS 378218-67-8


The biological activity of 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones is exquisitely sensitive to the nature and length of the N1 substituent, the electronic character of the 4-aroyl group, and the substitution pattern on the 5-phenyl ring. In the FPR1 antagonist series, compounds with lipophilic N1-alkyl chains (e.g., n-hexyl for compound 14) and electron-donating substituents on the 5-phenyl ring showed the highest potency; inactive analogs deviated significantly from the validated pharmacophore model [1]. Similarly, in the annexin A2–S100A10 series, translocation of the substituent from the N1 position to the 5-phenyl ring resulted in loss of cellular activity, confirming that even conservative modifications are not tolerated [2]. CAS 378218-67-8 occupies a unique combinatorial space—4-chlorobenzoyl (electron-withdrawing) at position 4, morpholinopropyl (basic, hydrogen-bond-capable) at N1, and unsubstituted phenyl at position 5—that is not represented by any of the published lead compounds, making direct substitution with a generic analog scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for CAS 378218-67-8 vs. Published 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Leads


N1-Morpholinopropyl Substitution: Physicochemical Profile Divergence from FPR1 Antagonist Leads

The morpholinopropyl group at N1 of CAS 378218-67-8 introduces a tertiary amine (predicted pKa ≈ 7–8) and additional hydrogen-bond acceptors absent from the most potent published FPR1 leads, compound 14 (N1-hexyl) and compound 17 (N1-methoxyethyl) [1]. The predicted logP of CAS 378218-67-8 is approximately 4.85–5.25 [2], which falls between the more lipophilic compound 14 (predicted logP ≈ 6.0–6.5 for N1-hexyl, benzoyl) and the less lipophilic compound 17 (predicted logP ≈ 3.5–4.0 for N1-methoxyethyl, dimethoxyphenyl). This intermediate lipophilicity, combined with the ionizable morpholine nitrogen, predicts a distinct pharmacokinetic and solubility profile that differentiates the compound from the two reference leads for applications requiring balanced permeability and aqueous solubility.

FPR1 antagonist physicochemical property morpholine lipophilicity

4-Chlorobenzoyl Electronic Effect: A Distinct Substituent in the Annexin A2–S100A10 Inhibitor Pharmacophore

The lead compound for the annexin A2–S100A10 series, 1a (3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one), contains an electron-donating 4-methylbenzoyl group at position 4 [1]. CAS 378218-67-8 replaces this with a 4-chlorobenzoyl group (Hammett σp = +0.23 for Cl vs. σp = −0.17 for CH₃), introducing a net electron-withdrawing effect that alters the electronic density of the pyrrolone ring and the hydrogen-bond acceptor character of the 4-carbonyl oxygen. In the broader SAR of this scaffold, the nature of the 4-aroyl substituent directly modulates the strength of key hydrogen-bond interactions with the S100A10 binding pocket; the 4-chlorobenzoyl variant is expected to strengthen these interactions relative to the 4-methylbenzoyl lead, based on the pharmacophore model validated by molecular docking [1].

Annexin A2–S100A10 protein–protein interaction inhibitor electron-withdrawing group SAR

Commercial Purity Specification: ≥95% HPLC Purity with CAS-Registered Identity Verification

CAS 378218-67-8 is commercially supplied with a certified purity of ≥95% (HPLC) , a specification consistent with screening-grade compounds used in the primary literature for FPR1 antagonist and annexin A2–S100A10 inhibitor campaigns. This purity level meets or exceeds the typical purity requirements for cell-based functional assays (e.g., intracellular Ca²⁺ mobilization, ERK phosphorylation) and biochemical competition assays described in the peer-reviewed SAR studies [1]. In contrast, several close structural analogs (e.g., 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one) are listed by vendors without disclosed purity specifications, creating procurement uncertainty .

purity specification quality control procurement CAS 378218-67-8

Validated Application Scenarios for CAS 378218-67-8 Based on Class-Level Evidence


FPR1 Antagonist Lead Optimization and Pharmacophore Expansion

CAS 378218-67-8 can serve as a differentiated starting point for medicinal chemistry campaigns targeting FPR1. The morpholinopropyl side chain introduces an ionizable center not present in the most potent published leads (compounds 14 and 17), enabling exploration of pH-dependent solubility, permeability, and off-target selectivity while maintaining the validated 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one pharmacophore [1]. The intermediate logP (≈4.85–5.25) positions this compound favorably for optimizing CNS exposure or reducing hERG liability relative to more lipophilic analogs [2].

Annexin A2–S100A10 Protein–Protein Interaction Inhibitor SAR Exploration

The 4-chlorobenzoyl substituent of CAS 378218-67-8 provides an electron-withdrawing alternative to the 4-methylbenzoyl group of the published lead 1a. This electronic modification can be exploited to probe the hydrogen-bond donor/acceptor requirements of the S100A10 binding pocket, with the potential to improve binding affinity through enhanced carbonyl oxygen polarization [3]. The compound is suitable for use in competitive fluorescence polarization assays and cellular disruption assays (e.g., in MDA-MB-231 breast cancer cells) as described in the foundational SAR study [3].

Screening Library Diversification for Inflammation and Oncology Targets

CAS 378218-67-8 occupies a unique combinatorial position (4-Cl-benzoyl + morpholinopropyl + unsubstituted 5-phenyl) within the 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one chemical space. For organizations building focused screening libraries against FPR1, S100A10, or related inflammatory and oncology targets, this compound provides a structural bridge between the most potent published antagonists and unexplored regions of the SAR landscape. Its documented purity (≥95%) ensures compatibility with high-throughput screening workflows .

Computational Chemistry and Pharmacophore Model Refinement

The distinct physicochemical signature of CAS 378218-67-8—combining a basic morpholine nitrogen, intermediate lipophilicity, and an electron-withdrawing 4-aroyl group—makes it a valuable test case for refining FPR1 antagonist pharmacophore models. Molecular docking studies have established that active pyrroles share a significantly higher degree of similarity with the FPR1 antagonist pharmacophore template compared to inactive analogs [1]; CAS 378218-67-8 can be used to challenge and extend this template by testing the tolerance for a basic N1 substituent.

Quote Request

Request a Quote for 4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.